Fondaparinux sodium intermediate c

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

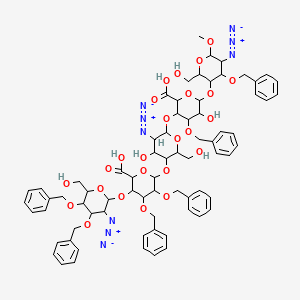

Fondaparinux sodium intermediate c is a crucial compound in the synthesis of fondaparinux sodium, a synthetic anticoagulant used to prevent and treat venous thromboembolic events such as deep vein thrombosis and pulmonary embolism . Fondaparinux sodium is a selective inhibitor of factor Xa, which plays a key role in the coagulation cascade .

Métodos De Preparación

The preparation of fondaparinux sodium intermediate c involves several synthetic routes and reaction conditions. One method includes the synthesis of methyl glycoside-2-benzyloxycarbonylamino-3-O-benzyl-6-O-acetyl-2-deoxy-alpha-D-pyran type glucose . This process involves hydroxyl acetylation of the compound with acetyl chloride in the presence of an acid-binding agent, controlling the reaction temperature between -10 and 10°C . Another method involves dissolving compound D4 in a mixture of toluene and N-methyl pyrrolidone, adding sodium hydroxide and tetrabutylammonium bromide, and then reacting with benzyl chloride at room temperature .

Análisis De Reacciones Químicas

Fondaparinux sodium intermediate c undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetyl chloride, sodium hydroxide, and benzyl chloride . The major products formed from these reactions are intermediates that further undergo purification and modification to yield fondaparinux sodium .

Aplicaciones Científicas De Investigación

Fondaparinux sodium intermediate c has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor in the synthesis of fondaparinux sodium . In medicine, fondaparinux sodium is used for the prevention and treatment of venous thromboembolic events, management of acute coronary syndromes, and as an alternative anticoagulant in patients with heparin-induced thrombocytopenia . In industry, the compound’s synthesis and production methods are continually optimized to improve yield and reduce costs .

Mecanismo De Acción

The mechanism of action of fondaparinux sodium involves the selective inhibition of factor Xa through antithrombin III-mediated neutralization . By binding to antithrombin III, fondaparinux sodium potentiates the inhibition of factor Xa by approximately 300 times, thereby interrupting the coagulation cascade and preventing thrombus formation .

Comparación Con Compuestos Similares

Fondaparinux sodium intermediate c is unique compared to other anticoagulants due to its synthetic nature and specific inhibition of factor Xa . Similar compounds include heparin and low molecular weight heparins, which also target the coagulation cascade but have different mechanisms and broader targets . Fondaparinux sodium’s selective inhibition of factor Xa and its synthetic origin provide advantages such as reduced risk of contamination and consistent bioavailability .

Propiedades

IUPAC Name |

3-[3-azido-5-[5-[3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[5-azido-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-hydroxy-4-phenylmethoxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H83N9O25/c1-92-69-51(78-81-75)59(95-37-43-24-12-4-13-25-43)57(49(34-85)99-69)103-72-54(87)60(96-38-44-26-14-5-15-27-44)62(64(106-72)67(88)89)104-70-50(77-80-74)53(86)55(47(32-83)100-70)102-73-66(98-40-46-30-18-7-19-31-46)61(97-39-45-28-16-6-17-29-45)63(65(107-73)68(90)91)105-71-52(79-82-76)58(94-36-42-22-10-3-11-23-42)56(48(33-84)101-71)93-35-41-20-8-2-9-21-41/h2-31,47-66,69-73,83-87H,32-40H2,1H3,(H,88,89)(H,90,91) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIHVFUNROYPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)OCC6=CC=CC=C6)OCC7=CC=CC=C7)N=[N+]=[N-])OCC8=CC=CC=C8)OCC9=CC=CC=C9)O)N=[N+]=[N-])OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H83N9O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B3279906.png)

![PHENOL, 2-[(1S)-1-AMINOETHYL]-3-METHYL- (9CI)](/img/structure/B3279909.png)

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)

![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3279984.png)